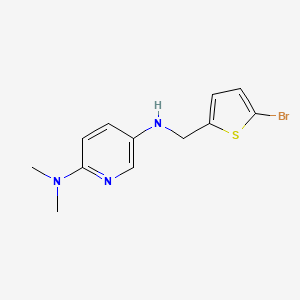
n5-((5-Bromothiophen-2-yl)methyl)-n2,n2-dimethylpyridine-2,5-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is a complex organic compound that features a bromothiophene moiety attached to a dimethylpyridine diamine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine typically involves multi-step organic reactions. One common method includes the bromination of thiophene followed by a coupling reaction with a pyridine derivative. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
科学研究应用
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π stacking interactions, while the pyridine diamine structure can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- N-[(5-Bromothiophen-2-yl)methyl]-N-methylamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclopropanamine
- N-[(5-Bromothiophen-2-yl)methyl]cyclobutanecarboxamide
Uniqueness
N5-((5-Bromothiophen-2-yl)methyl)-N2,N2-dimethylpyridine-2,5-diamine is unique due to its combination of a bromothiophene moiety with a dimethylpyridine diamine structure. This unique combination imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
属性
分子式 |
C12H14BrN3S |
|---|---|
分子量 |
312.23 g/mol |
IUPAC 名称 |
5-N-[(5-bromothiophen-2-yl)methyl]-2-N,2-N-dimethylpyridine-2,5-diamine |
InChI |
InChI=1S/C12H14BrN3S/c1-16(2)12-6-3-9(7-15-12)14-8-10-4-5-11(13)17-10/h3-7,14H,8H2,1-2H3 |
InChI 键 |
OWNKMRVHYCJMAM-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=C(C=C1)NCC2=CC=C(S2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


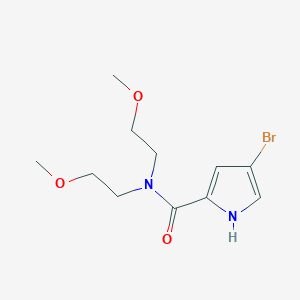
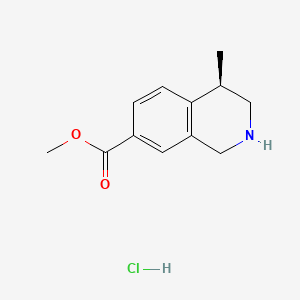
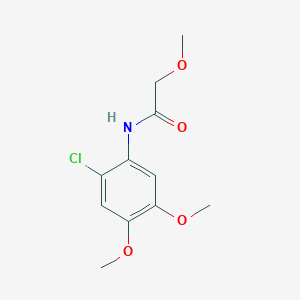
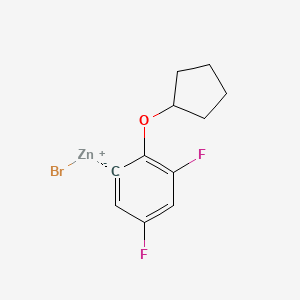
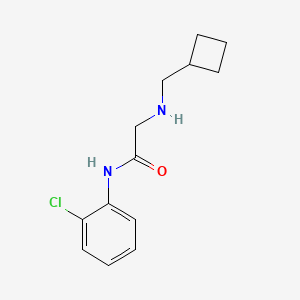


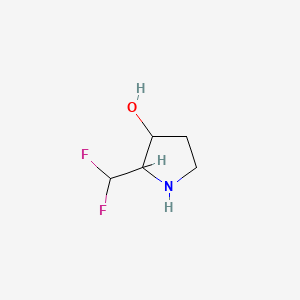
![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)
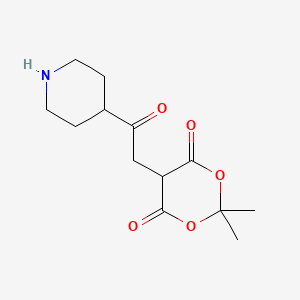
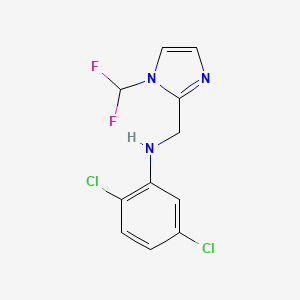
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
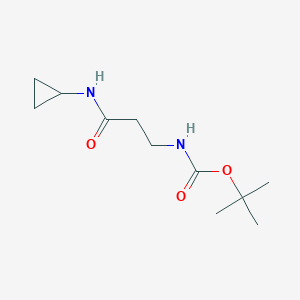
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
